molecular formula C11H14N6S2 B5662890 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

Cat. No. B5662890
M. Wt: 294.4 g/mol
InChI Key: KEJYFKOWNLCLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multistep reactions, including the treatment of dimethyl pyrazole with ethylchloroacetate and subsequent reactions with thiosemicarbazide and mineral acids to produce thiadiazole derivatives. Further modifications can lead to a variety of structurally related compounds with different substituents (Al-Smaisim, 2012).

Molecular Structure Analysis

The molecular structure of thiadiazole and pyrazole derivatives has been extensively characterized using techniques such as IR, NMR, and X-ray crystallography. These studies provide insights into the compounds' geometrical parameters and the nature of intramolecular and intermolecular bonding, which are crucial for understanding their chemical behavior (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole and pyrazole derivatives are influenced by the presence of various functional groups, which can undergo nucleophilic substitution, cyclization, and condensation reactions. The reactivity of these compounds is further modulated by the electronic and steric effects of the substituents, leading to a wide range of chemical behaviors (Koyioni et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole and pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray crystallography studies reveal that these compounds often crystallize in various space groups, with the molecular packing being affected by hydrogen bonding and other non-covalent interactions (Wawrzycka-Gorczyca et al., 2011).

properties

IUPAC Name

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S2/c1-4-7-14-15-8(18-7)5-12-11-13-10-9(19-11)6(2)16-17(10)3/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJYFKOWNLCLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CNC2=NC3=C(S2)C(=NN3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.